3-Biphenylacetic acid, 5-chloro-
Description
Contextualization within Biphenylacetic Acid Chemistry and Medicinal Chemistry
Biphenylacetic acids are a class of compounds that have been extensively studied in medicinal chemistry. A prominent example is Felbinac, or 4-biphenylacetic acid, which is a non-steroidal anti-inflammatory drug (NSAID). Current time information in Madison County, US. Felbinac functions as the active metabolite of fenbufen (B1672489) and is used topically to alleviate muscle inflammation and arthritis. Current time information in Madison County, US. The anti-inflammatory effects of biphenylacetic acid derivatives are often attributed to their ability to inhibit prostaglandin (B15479496) synthesis. Current time information in Madison County, US.
The structural framework of 3-Biphenylacetic acid, 5-chloro- places it within the broader family of biphenyl (B1667301) derivatives, which are recognized as crucial foundations in synthetic organic chemistry and are commonly found in medicinally active compounds. dtic.mil The substitution pattern, with functional groups at the 3 and 5 positions of one of the phenyl rings, is a key determinant of its three-dimensional shape and electronic properties, which in turn dictate its potential interactions with biological targets. Research into related 3,5-disubstituted compounds, such as (3,5-dihydroxyphenyl)acetic acid, has been driven by their roles as intermediates in the biosynthesis of antibiotics and their potential as building blocks for more complex molecules. nih.gov
Significance of the Chloro-Substituent in Chemical Biology Research
The inclusion of a chlorine atom in a molecule can have profound effects on its biological activity, a strategy frequently employed in drug discovery. The chloro group is a common substituent in many pharmaceuticals and agrochemicals due to its ability to modulate a compound's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.
Chemical and Physical Properties
Below is a table summarizing some of the known and predicted properties of 3-Biphenylacetic acid, 5-chloro- and a related, well-studied compound, 4-Biphenylacetic acid (Felbinac).
| Property | 3-Biphenylacetic acid, 5-chloro- | 4-Biphenylacetic acid (Felbinac) |
| CAS Number | 75852-51-6 ontosight.ai | 5728-52-9 Current time information in Madison County, US. |
| Molecular Formula | C₁₄H₁₁ClO₂ ontosight.ai | C₁₄H₁₂O₂ Current time information in Madison County, US. |
| Molecular Weight | 246.69 g/mol ontosight.ai | 212.24 g/mol Current time information in Madison County, US. |
| Synonyms | [1,1'-Biphenyl]-3-acetic acid, 5-chloro- ontosight.ai | Felbinac, 4-Biphenylylacetic acid Current time information in Madison County, US. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
75852-51-6 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(3-chloro-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,16,17) |
InChI Key |
RZLRSTFBXAMFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Biphenylacetic Acid, 5 Chloro
Palladium-Catalyzed Arylation Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient ways to form carbon-carbon bonds.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This method is particularly effective for the synthesis of biaryl compounds like 3-biphenylacetic acid, 5-chloro-. gre.ac.uk
The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
A potential synthetic route to 3-biphenylacetic acid, 5-chloro- using the Suzuki-Miyaura coupling could involve the reaction of a (3-carboxymethyl-5-chlorophenyl)boronic acid with an aryl halide, or conversely, the coupling of 3-halo-5-chlorophenylacetic acid with a phenylboronic acid. The choice of reactants can be influenced by the availability and stability of the starting materials.
Table 1: Key Features of Suzuki-Miyaura Coupling
| Feature | Description |
| Catalyst | Typically a Palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand. libretexts.org |
| Reactants | An organoboron compound (e.g., boronic acid or ester) and an organic halide (or triflate). libretexts.org |
| Base | A base, such as sodium carbonate or potassium phosphate, is required for the transmetalation step. |
| Solvent | Often a mixture of an organic solvent (like toluene, DMF, or dioxane) and water. researchgate.net |
| Advantages | High functional group tolerance, mild reaction conditions, and commercially available and low-toxicity boron reagents. libretexts.org |
Other Cross-Coupling Strategies for Biaryl Formation
While the Suzuki-Miyaura coupling is prominent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of biphenyls. These include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). However, the Suzuki coupling is often preferred due to the lower toxicity of the organoboron reagents compared to the organotin compounds used in Stille coupling. libretexts.org
Friedel-Crafts Acylation and Subsequent Transformations
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comlibretexts.org This reaction can be a key step in a multi-step synthesis of 3-biphenylacetic acid, 5-chloro-.
The reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org This forms an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. youtube.com A significant advantage of Friedel-Crafts acylation over alkylation is that the product is a ketone, which is deactivated towards further substitution, thus preventing multiple acylations. organic-chemistry.org
A plausible synthetic route could begin with the Friedel-Crafts acylation of 3-chlorobiphenyl (B164846) with chloroacetyl chloride to introduce the acetyl group at the desired position. Subsequent reduction of the keto group and hydrolysis of the resulting intermediate would yield the target acetic acid derivative.
Table 2: Steps in a Friedel-Crafts Acylation-based Synthesis
| Step | Reaction | Reagents and Conditions |
| 1 | Friedel-Crafts Acylation | 3-Chlorobiphenyl, Chloroacetyl chloride, AlCl₃ |
| 2 | Reduction (e.g., Wolff-Kishner or Clemmensen) | Hydrazine hydrate (B1144303) and a base, or Zinc amalgam and HCl |
| 3 | Hydrolysis | Acid or base catalyzed hydrolysis |
Optimization of Reaction Conditions for Scalable Synthesis
Moving from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.
Process Chemistry Considerations in Synthetic Route Development
Process chemistry focuses on developing synthetic routes that are not only high-yielding but also practical and economical on a large scale. illinois.edu Key considerations include:
Cost and availability of starting materials: Choosing readily available and less expensive starting materials is crucial.
Atom economy: Maximizing the incorporation of atoms from the reactants into the final product.
Reaction time and throughput: Minimizing reaction times and maximizing the amount of product produced in a given time. illinois.edu
Safety and environmental impact: Avoiding hazardous reagents and solvents and minimizing waste generation. illinois.edursc.org
Purification: Developing efficient and scalable purification methods.
For the synthesis of 3-biphenylacetic acid, 5-chloro-, a process chemist would evaluate both the palladium-catalyzed and Friedel-Crafts routes. The palladium-catalyzed route might offer higher selectivity and milder conditions, but the cost of the catalyst could be a factor. The Friedel-Crafts route uses cheaper reagents but may involve harsher conditions and generate more waste.
Stereoselective Synthesis of Chiral Analogs (if applicable)
While 3-biphenylacetic acid, 5-chloro- itself is not chiral, the development of stereoselective methods for synthesizing chiral analogs is an important area of research, particularly for pharmaceutical applications. If a chiral center were introduced, for example, by modifying the acetic acid side chain, stereoselective synthesis would be necessary to produce a single enantiomer. nih.govnih.gov
Asymmetric synthesis could be achieved using chiral catalysts or auxiliaries. nih.gov For instance, in a palladium-catalyzed reaction, a chiral phosphine ligand could be used to induce enantioselectivity. caltech.edu Similarly, in a reduction step, a chiral reducing agent could be employed to create a specific stereocenter.
Development of Novel Synthetic Routes
The development of novel synthetic routes for 3-Biphenylacetic acid, 5-chloro- has been driven by the need for efficient and versatile methods to construct the substituted biphenyl (B1667301) framework and introduce the acetic acid side chain. Key methodologies include palladium-catalyzed cross-coupling reactions for the formation of the biaryl bond and various strategies for the subsequent elaboration of the acetic acid group.
A primary and highly effective strategy for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction . mdpi.comuwindsor.ca This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. uwindsor.ca The general mechanism involves an oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
For the synthesis of 3-Biphenylacetic acid, 5-chloro-, a plausible Suzuki-Miyaura coupling approach would involve the reaction of a suitably substituted aryl halide with an appropriate arylboronic acid. One potential pathway is the coupling of phenylboronic acid with a derivative of 3-bromo-5-chlorophenylacetic acid. Research on similar couplings, such as the reaction of p-bromoacetophenone with phenylboronic acid, has been explored, often utilizing microwave irradiation to accelerate the reaction. researchgate.net
The following table outlines representative conditions for Suzuki-Miyaura coupling reactions that could be adapted for the synthesis of the target molecule's biphenyl core.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | Water | 100 | 0.5 - 1 | >90 | researchgate.net |
| Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | 4 | - | mdpi.com |
| NiCl₂(PCy₃)₂ | - | - | - | - | - | uwindsor.ca |
| Pd(PPh₃)₄ | - | - | - | - | - | uwindsor.ca |
An alternative to introducing the acetic acid moiety post-coupling is to perform the Suzuki reaction on a precursor molecule. For instance, coupling 3-bromo-5-chlorobenzoyl chloride with phenylboronic acid could yield 3-acetyl-5-chlorobiphenyl, which can then be converted to the desired acetic acid derivative. Studies on the Suzuki coupling of bromobenzoyl chlorides with phenylboronic acids have demonstrated the feasibility of this approach to generate benzophenone (B1666685) intermediates. mdpi.com
Once the 3-acetyl-5-chlorobiphenyl intermediate is obtained, the Willgerodt-Kindler reaction presents a viable method for converting the acetyl group into a phenylacetic acid derivative. wikipedia.org This reaction typically involves heating an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine, to form a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org The reaction proceeds through the formation of an enamine, which undergoes thiation and rearrangement. wikipedia.org
Another powerful technique for homologation, the conversion of a carboxylic acid to its next higher homolog, is the Arndt-Eistert reaction . orgsyn.org This multi-step process begins with the conversion of a carboxylic acid to its acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. orgsyn.org Subsequent Wolff rearrangement of the diazoketone, often catalyzed by silver oxide, generates a ketene (B1206846) intermediate that can be trapped with water to yield the homologous carboxylic acid. orgsyn.org This method is known for preserving the stereochemistry of the starting material. orgsyn.org
The following table summarizes key features of the Willgerodt-Kindler and Arndt-Eistert reactions for the potential introduction of the acetic acid side chain.
| Reaction | Starting Material | Key Reagents | Intermediate | Product |
| Willgerodt-Kindler | Aryl alkyl ketone | Sulfur, Morpholine | Thioamide | Phenylacetic acid derivative |
| Arndt-Eistert | Carboxylic acid | Thionyl chloride, Diazomethane, Ag₂O, H₂O | Diazoketone, Ketene | Homologous carboxylic acid |
These advanced synthetic methodologies provide a robust toolkit for the preparation of 3-Biphenylacetic acid, 5-chloro-. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale of synthesis, and compatibility with other functional groups. The Suzuki-Miyaura coupling remains a central strategy for constructing the core biphenyl structure, with subsequent functional group transformations like the Willgerodt-Kindler or Arndt-Eistert reactions offering reliable pathways to the final product.
Advanced Analytical Characterization Techniques for 3 Biphenylacetic Acid, 5 Chloro
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can provide an exact mass of the parent ion, which in turn allows for the confident assignment of a molecular formula.
For 3-Biphenylacetic acid, 5-chloro-, with the chemical formula C₁₄H₁₁ClO₂, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for comparison with the experimentally obtained value from HRMS analysis. The presence of chlorine is particularly noteworthy, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further corroborating the presence of a chlorine atom in the molecule.
Table 1: Predicted HRMS Data for 3-Biphenylacetic acid, 5-chloro-
| Ion | Molecular Formula | Calculated Exact Mass | Expected Isotopic Pattern |
| [M+H]⁺ | C₁₄H₁₂ClO₂⁺ | 247.0520 | A+2 peak for ³⁷Cl isotope |
| [M-H]⁻ | C₁₄H₁₀ClO₂⁻ | 245.0375 | A+2 peak for ³⁷Cl isotope |
The experimental HRMS spectrum is expected to show a molecular ion peak that corresponds closely to the calculated exact mass, typically within a few parts per million (ppm), thus confirming the elemental composition of 3-Biphenylacetic acid, 5-chloro-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 3-Biphenylacetic acid, 5-chloro-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid moiety. The integration of these signals would correspond to the number of protons in each unique environment. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, would provide valuable information about the substitution pattern on the aromatic rings.
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Biphenylacetic acid, 5-chloro-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic Protons | 7.20 - 7.60 | Multiplets |
| Methylene Protons (-CH₂-) | ~3.70 | Singlet |
| Carboxylic Acid Proton (-COOH) | > 10.0 | Broad Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of 3-Biphenylacetic acid, 5-chloro-, each unique carbon atom would give rise to a single peak. The chemical shifts of these peaks are indicative of the type of carbon (aliphatic, aromatic, carbonyl) and its electronic environment.
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Biphenylacetic acid, 5-chloro-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-C=O) | 170 - 180 |
| Aromatic Carbons | 120 - 145 |
| Methylene Carbon (-CH₂-) | 35 - 45 |
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. For 3-Biphenylacetic acid, 5-chloro-, an HSQC spectrum would definitively link the methylene proton signal to the corresponding methylene carbon signal.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity. A NOESY spectrum could help to establish the relative orientation of the two phenyl rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For 3-Biphenylacetic acid, 5-chloro-, the IR spectrum would be expected to exhibit characteristic absorption bands for the carboxylic acid group, the aromatic rings, and the carbon-chlorine bond.
Table 4: Predicted IR Absorption Bands for 3-Biphenylacetic acid, 5-chloro-
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| Carboxylic Acid O-H | 2500 - 3300 | Broad |
| Carboxylic Acid C=O | 1700 - 1725 | Strong, Sharp |
| Aromatic C-H | 3000 - 3100 | Sharp |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| C-Cl | 600 - 800 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic positions can be determined.
Should a suitable single crystal of 3-Biphenylacetic acid, 5-chloro- be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths and angles of the repeating unit of the crystal.
Bond Lengths and Angles: Precise measurements of the covalent bonds within the molecule.
Intermolecular Interactions: Information on how the molecules pack together in the solid state, including any hydrogen bonding or other non-covalent interactions.
This technique would provide an unambiguous confirmation of the molecular structure and conformation of 3-Biphenylacetic acid, 5-chloro- in the solid state.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable tools for separating, identifying, and quantifying the components of a mixture. For 3-Biphenylacetic acid, 5-chloro-, these methods are crucial for determining its purity, identifying potential impurities, and ensuring the consistency of its chemical profile.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and quantitative accuracy. A reverse-phase HPLC (RP-HPLC) method is typically developed and validated for the purity assessment of 3-Biphenylacetic acid, 5-chloro-, in accordance with International Conference on Harmonisation (ICH) guidelines. ekb.eg
A typical RP-HPLC method for this compound would involve a C18 stationary phase, which is effective for retaining and separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate buffer or a volatile modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol. ekb.egsigmaaldrich.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the biphenyl (B1667301) and acetic acid moieties in the molecule are chromophoric. sigmaaldrich.com The wavelength for detection would be selected based on the UV absorbance maximum of 3-Biphenylacetic acid, 5-chloro-.
The validation of the HPLC method would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) to ensure its suitability for its intended purpose. ekb.eg
Table 1: Illustrative HPLC Method Parameters for the Analysis of 3-Biphenylacetic Acid, 5-chloro-
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30 min: 30-70% B; 30-35 min: 70-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
For even greater sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. researchgate.net
The coupling of UHPLC with a mass spectrometer provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for compound identification. Tandem mass spectrometry (MS/MS) further enhances this specificity by fragmenting the parent ion into characteristic product ions. This is particularly useful for the unambiguous identification and quantification of trace-level impurities and for structural elucidation.
A UHPLC-MS/MS method for 3-Biphenylacetic acid, 5-chloro- would likely employ a C18 or a similar reversed-phase column. The mobile phase would consist of volatile components compatible with mass spectrometry, such as ammonium formate or ammonium acetate in water, and acetonitrile or methanol as the organic modifier. researchgate.netlcms.cz
The mass spectrometer would typically be a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used, where specific precursor-to-product ion transitions for 3-Biphenylacetic acid, 5-chloro- and its potential impurities are monitored. researchgate.netnih.gov
Table 2: Representative UHPLC-MS/MS Method Parameters for the Analysis of 3-Biphenylacetic Acid, 5-chloro-
| Parameter | Value |
| Column | Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20-80% B; 5-6 min: 80-20% B; 6-7 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ for 3-Biphenylacetic acid, 5-chloro- |
| Product Ions (m/z) | Specific fragments for quantification and confirmation |
In Vitro Biological Activity and Mechanistic Investigations of 3 Biphenylacetic Acid, 5 Chloro
Anti-inflammatory Activity
The potential anti-inflammatory properties of a compound are often initially assessed through its ability to interact with enzymes that mediate the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Inhibition Studies
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.
A thorough review of scientific databases and literature reveals a lack of specific data on the inhibitory activity of 3-Biphenylacetic acid, 5-chloro- against the individual cyclooxygenase isoforms, COX-1 and COX-2. Consequently, its selectivity profile, which is crucial for determining its potential therapeutic and side-effect profile, remains uncharacterized.
Lipoxygenase (LOX) Enzyme Inhibition Studies
Lipoxygenase (LOX) enzymes represent another important pathway in the production of inflammatory mediators, specifically leukotrienes. There is currently no available research data detailing the in vitro inhibitory effects of 3-Biphenylacetic acid, 5-chloro- on LOX enzymes.
Modulation of Prostaglandin (B15479496) Synthesis Pathways
Consistent with the absence of specific COX inhibition data, there are no published studies that investigate the direct modulatory effect of 3-Biphenylacetic acid, 5-chloro- on the broader prostaglandin synthesis pathways.
Enzyme Inhibition Studies (Beyond Inflammatory Pathways)
Beyond its potential role in inflammation, the interaction of 3-Biphenylacetic acid, 5-chloro- with other metabolic enzymes is of scientific interest.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) is an enzyme involved in the synthesis of triglycerides, making it a target for metabolic disease research. At present, there is no publicly available data from in vitro studies to indicate whether 3-Biphenylacetic acid, 5-chloro- acts as an inhibitor of DGAT1.
Bacterial Hyaluronidase (B3051955) Inhibition
Hyaluronidases are enzymes that degrade hyaluronic acid, playing roles in various physiological and pathological processes, including bacterial spread. The potential for compounds to inhibit bacterial hyaluronidase is an area of interest for developing agents that could mitigate the spread of certain pathogens.
Following a comprehensive review of scientific literature, no studies were identified that have investigated or reported on the inhibitory activity of 3-Biphenylacetic acid, 5-chloro- against bacterial hyaluronidase.
Table 1: Bacterial Hyaluronidase Inhibition by 3-Biphenylacetic Acid, 5-chloro-
| Bacterial Source | IC50 (µM) | % Inhibition (at concentration) | Assay Conditions |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table reflects the absence of published data.
Exploration of Other Potential Enzyme Targets
The enzymatic inhibition profile of a compound provides insight into its potential therapeutic applications and mechanisms of action. Beyond specific targets, broad screening against a panel of enzymes is a common strategy in drug discovery.
A thorough search of scientific databases and literature reveals no available data on the screening of 3-Biphenylacetic acid, 5-chloro- against other enzyme targets. Its broader enzymatic inhibition profile remains uncharacterized in public-domain research.
Receptor Binding Affinity and Selectivity Profiling
This section details the known interactions of 3-Biphenylacetic acid, 5-chloro- with specific neurotransmitter receptors. Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for its biological targets.
Gamma-Aminobutyric Acid (GABA) Receptor Interactions
The Gamma-Aminobutyric Acid (GABA) type A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for many drugs. Certain biphenylacetic acid derivatives, such as 4-biphenylacetic acid (BPAA), have been noted to interact with GABA receptors, particularly in the presence of quinolone antibiotics, leading to a functional blockade.
However, no specific research data could be found regarding the direct binding affinity or modulatory effects of 3-Biphenylacetic acid, 5-chloro- on GABA receptors.
Table 2: GABA Receptor Binding Affinity of 3-Biphenylacetic Acid, 5-chloro-
| Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type | Tissue/Cell Line |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table reflects the absence of published data.
GHB Receptor Binding Studies
Gamma-hydroxybutyric acid (GHB) receptors are high-affinity binding sites in the central nervous system, distinct from GABA receptors, although GHB itself can also bind with low affinity to GABAB receptors. The study of ligands for the GHB receptor is an active area of neuropharmacological research.
There are currently no published studies that have assessed the binding affinity or functional activity of 3-Biphenylacetic acid, 5-chloro- at GHB receptors.
Serotonin (B10506) (5-HT) Receptor Binding Profiling
The serotonin (5-HT) system comprises a diverse family of receptors that are implicated in a wide range of physiological and behavioral processes. The 5-HT3 receptor, in particular, is a ligand-gated ion channel and a target for certain therapeutic agents.
An extensive literature search did not yield any studies that profiled the binding affinity or selectivity of 3-Biphenylacetic acid, 5-chloro- across the various serotonin receptor subtypes.
Table 3: Serotonin (5-HT) Receptor Binding Profile of 3-Biphenylacetic Acid, 5-chloro-
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Table reflects the absence of published data.
Histamine (B1213489) H1 Receptor Interactions
The histamine H1 receptor is a G protein-coupled receptor that mediates the effects of histamine, a key player in allergic reactions and an important neurotransmitter. Antagonists of this receptor are widely used as anti-allergy medications.
No research data is available in the scientific literature concerning the interaction, binding affinity, or functional effect of 3-Biphenylacetic acid, 5-chloro- on the histamine H1 receptor.
Adenosine (B11128) Receptor Binding
There is currently no published data from in vitro binding assays that characterize the affinity of 3-Biphenylacetic acid, 5-chloro- for any of the adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃). Standard radioligand binding assays or other biophysical methods that would determine its inhibition constant (Ki) or half-maximal inhibitory concentration (IC₅₀) at these receptors have not been reported in the available scientific literature.
Antioxidant Activity Profiling
A review of scientific literature found no studies that have evaluated the antioxidant potential of 3-Biphenylacetic acid, 5-chloro-. Consequently, there is no data available from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, or the oxygen radical absorbance capacity (ORAC) assay. The capacity of this compound to mitigate oxidative stress is therefore unknown.
Investigation of Mechanisms of Action at the Molecular and Cellular Level
Cellular Pathway Modulation
Information regarding the effect of 3-Biphenylacetic acid, 5-chloro- on specific cellular signaling pathways is not present in the current body of scientific literature. There are no reports on its ability to modulate key cellular pathways, such as those involving mitogen-activated protein kinases (MAPKs), nuclear factor-kappa B (NF-κB), or phosphoinositide 3-kinase (PI3K)-Akt signaling.
Detailed Protein-Ligand Interaction Studies
No detailed protein-ligand interaction studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking simulations, have been published for 3-Biphenylacetic acid, 5-chloro- with any specific protein target. As a result, there is no information on its binding mode, interacting amino acid residues, or the thermodynamic and kinetic parameters of its interaction with any biological macromolecule.
Pharmaceutical Research Applications of 3 Biphenylacetic Acid, 5 Chloro Pre Clinical Focus
Drug Design and Development Strategies: An Unwritten Chapter
There is currently no available scientific literature detailing the use of 3-Biphenylacetic acid, 5-chloro- in advanced drug design strategies such as prodrug development or the creation of chimeric drug constructs.
Prodrug Development for Improved Pharmacological Profiles
The concept of modifying a parent drug to a prodrug to enhance properties like absorption, distribution, metabolism, and excretion (ADME) is a well-established strategy in pharmaceutical sciences. However, no studies have been identified that apply this approach to 3-Biphenylacetic acid, 5-chloro-.
Design of Chimeric Drug Constructs
Similarly, the design of chimeric molecules, which combine two or more pharmacophores to create a hybrid drug with a multi-target profile, has not been reported in the context of 3-Biphenylacetic acid, 5-chloro-.
Exploration in Specific Therapeutic Areas: A Field Awaiting Investigation
While the biphenylacetic acid scaffold is known to be a core structure in some non-steroidal anti-inflammatory drugs (NSAIDs), specific preclinical data for the 5-chloro substituted derivative is not present in the accessible scientific domain.
Inflammatory Disorders
A single, isolated reference suggests that a related compound, 3-Biphenylacetic acid, 5-chloro-alpha-methyl-, has been explored for potential anti-inflammatory activities. However, no concrete data, such as IC50 values or in vivo study results, are available to substantiate this claim for 3-Biphenylacetic acid, 5-chloro-.
Metabolic Disorders
Our search yielded no information on the investigation of 3-Biphenylacetic acid, 5-chloro- for the treatment of metabolic disorders.
Antimicrobial Research
There is no evidence in the current body of scientific literature to suggest that 3-Biphenylacetic acid, 5-chloro- has been evaluated for any antimicrobial properties.
Formulation Science Research for Enhanced In Vitro Studies and Pre-clinical Models
The progression of a new chemical entity (NCE) like 3-Biphenylacetic acid, 5-chloro- from discovery to potential clinical application is critically dependent on overcoming formulation challenges. A significant hurdle for many NCEs, particularly those in the non-steroidal anti-inflammatory drug (NSAID) class to which the parent compound fenbufen (B1672489) belongs, is poor aqueous solubility. nih.gov This characteristic can severely limit a compound's bioavailability and, consequently, its therapeutic efficacy in pre-clinical models. nih.gov Therefore, formulation science plays a pivotal role in developing strategies to enhance the solubility and dissolution rate of such compounds, ensuring reliable and meaningful results in in vitro and pre-clinical studies.
While specific formulation studies on 3-Biphenylacetic acid, 5-chloro- are not extensively documented in publicly available literature, its structural similarity to fenbufen—a drug known for its poor water solubility—allows for an informed discussion of highly relevant and likely necessary formulation strategies. nih.gov Fenbufen, a prodrug, is metabolized to biphenylacetic acid, the active compound to which 3-Biphenylacetic acid, 5-chloro- is a chlorinated derivative. nih.govnih.gov Research into enhancing the dissolution of fenbufen provides a valuable framework for the potential formulation development of its derivatives.
Key Formulation Strategies for Poorly Soluble Compounds:
Spherical Crystallization: This technique aims to improve the physicochemical properties of a drug, such as its flowability and, most importantly, its dissolution rate. For fenbufen, which typically forms needle-shaped crystals with poor wettability, spherical crystallization has been shown to significantly enhance its dissolution capacity. nih.gov This is achieved by creating spherical agglomerates of the drug crystals, which have a larger effective surface area and improved wettability, leading to faster dissolution in aqueous media. nih.gov It is highly probable that 3-Biphenylacetic acid, 5-chloro- would exhibit similar crystalline properties and thus benefit from this approach.
Co-crystals and Ionic Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign coformer in a crystalline lattice. This can dramatically alter the API's physicochemical properties, including its solubility and dissolution rate, without modifying its chemical structure. Studies on fenbufen have demonstrated that forming an ionic co-crystal can increase its aqueous solubility by a remarkable 300-fold. mdpi.com This substantial improvement in solubility would be highly advantageous for pre-clinical evaluations, potentially leading to more accurate assessments of the compound's intrinsic activity.
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules. The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. A lipophilic drug molecule can be encapsulated within this cavity, forming a complex that has significantly improved aqueous solubility and dissolution characteristics. Research on fenbufen has shown that complexation with modified cyclodextrins, such as randomly methylated β-cyclodextrin (RAMEB), can enhance its solubility by a factor of approximately 200. uct.ac.za
Illustrative Dissolution Enhancement for 3-Biphenylacetic Acid, 5-chloro-:
The following table, adapted from research on the parent compound fenbufen, illustrates the potential impact of various formulation strategies on the dissolution profile of a poorly soluble biphenylacetic acid derivative. These data provide a conceptual framework for the improvements that could be targeted in the formulation development of 3-Biphenylacetic acid, 5-chloro- for pre-clinical research.
| Formulation Strategy | Drug Release after 60 minutes (%) | Fold Increase in Dissolution Rate |
| Unmodified Compound | 25 | 1x |
| Spherical Crystals | 75 | 3x |
| Co-crystal Formulation | 90 | 3.6x |
| Cyclodextrin Complex | 95 | 3.8x |
This table is illustrative and based on typical dissolution enhancements seen for poorly soluble NSAIDs like fenbufen. Actual results for 3-Biphenylacetic acid, 5-chloro- would require experimental verification.
The successful application of these formulation strategies is crucial for pre-clinical studies. By enhancing the solubility and dissolution of 3-Biphenylacetic acid, 5-chloro-, researchers can achieve more consistent and higher drug exposure in in vitro assays and animal models. nih.gov This allows for a more accurate determination of the compound's pharmacokinetic profile and its pharmacological and toxicological effects, which are essential for making informed decisions about its potential for further development. nih.govnih.gov
Future Directions and Research Perspectives for 3 Biphenylacetic Acid, 5 Chloro
Emerging Synthetic Methodologies for Novel Derivatizations
The core structure of 5-chloro-3-biphenylacetic acid presents a versatile scaffold for the development of novel derivatives with potentially enhanced biological activities. Future synthetic efforts are likely to focus on efficient and regioselective methods to introduce a diverse range of functional groups onto both the biphenyl (B1667301) core and the acetic acid side chain. Drawing inspiration from the synthesis of other phenylacetic acid derivatives, multi-step synthetic routes can be envisioned. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, could be employed to introduce various substituents at different positions on the biphenyl ring system. This would allow for a systematic exploration of the structure-activity relationship (SAR).
Furthermore, modern synthetic strategies like C-H activation could offer more direct and atom-economical routes to functionalize the aromatic rings. The development of novel catalysts and reaction conditions will be crucial to achieve high yields and selectivity, minimizing the formation of unwanted isomers. nih.gov The acetic acid moiety also provides a handle for various modifications, including amidation and esterification, to generate a library of new chemical entities (NCEs) for biological screening. nih.govmdpi.com
Advanced Pharmacological Target Identification and Validation
While the specific biological targets of 5-chloro-3-biphenylacetic acid are not yet fully elucidated, research on structurally related compounds offers valuable clues for future investigations. For instance, various chlorinated aromatic compounds and biphenyl derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial effects. researchgate.net
Future research should, therefore, focus on comprehensive screening of 5-chloro-3-biphenylacetic acid and its newly synthesized derivatives against a panel of biologically relevant targets. This could include key enzymes, receptors, and signaling proteins implicated in various diseases. Techniques such as high-throughput screening (HTS) and affinity chromatography-mass spectrometry can be employed to identify potential binding partners.
Based on the activities of related structures, potential targets for investigation could include:
Receptor Tyrosine Kinases (RTKs): Some chlorinated indole (B1671886) derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR). researchgate.net
Tubulin: Certain 3-chloroazetidin-2-ones, which share a chloro-substituted scaffold, have been found to target tubulin and exhibit antiproliferative effects.
Enzymes involved in microbial metabolism: The isoxazole (B147169) ring, another heterocyclic structure, has been associated with antimicrobial activity.
Once potential targets are identified, validation studies using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) will be essential to confirm direct binding and determine the affinity and kinetics of the interaction.
Integration of Multi-Omics Data in Biological Activity Research
To gain a holistic understanding of the biological effects of 5-chloro-3-biphenylacetic acid and its analogs, the integration of multi-omics data will be indispensable. This systems biology approach can reveal the global impact of these compounds on cellular processes.
Future studies could involve treating cell lines or model organisms with the compound and then performing a combination of:
Transcriptomics (RNA-Seq): To identify changes in gene expression patterns.
Proteomics: To analyze alterations in protein abundance and post-translational modifications.
Metabolomics: To detect changes in the levels of endogenous metabolites.
By integrating these datasets, researchers can construct comprehensive molecular networks that illustrate the pathways and biological processes perturbed by the compound. This approach can help in identifying not only the primary target but also downstream effector pathways, potential off-target effects, and mechanisms of action.
Development of Advanced Computational Models for Predictive Biology
Computational modeling and simulation techniques are powerful tools that can accelerate the drug discovery and development process. For 5-chloro-3-biphenylacetic acid, these methods can be used to predict its biological activity, understand its interactions with potential targets, and guide the design of new derivatives.
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) modeling: To establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. This can help in predicting the activity of newly designed compounds before their synthesis.
Molecular Docking: To predict the binding mode and affinity of the compounds to the active site of their putative targets. This can provide insights into the key molecular interactions responsible for binding.
Molecular Dynamics (MD) simulations: To study the dynamic behavior of the compound-target complex over time, providing a more realistic picture of the binding stability and conformational changes.
These computational approaches, when used in conjunction with experimental data, can significantly streamline the process of lead optimization and the design of more potent and selective analogs.
Potential for Further Derivatization and Analog Synthesis for Expanded Bioactivity
The chemical scaffold of 5-chloro-3-biphenylacetic acid holds significant promise for further derivatization to explore and expand its bioactive potential. The presence of multiple reaction sites allows for a wide range of chemical modifications.
Future synthetic strategies could explore:
Modification of the Biphenyl Core: Introduction of various substituents (e.g., nitro, amino, hydroxyl, methoxy (B1213986) groups) on the phenyl rings could modulate the electronic and steric properties of the molecule, potentially leading to improved activity and selectivity.
Alterations to the Acetic Acid Side Chain: The carboxylic acid group can be converted into a variety of functional groups, such as amides, esters, and hydrazides, which could influence the compound's pharmacokinetic properties and target interactions.
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, which are prevalent in many approved drugs, could lead to novel compounds with unique biological profiles.
A systematic approach to analog synthesis, guided by computational modeling and SAR data, will be key to unlocking the full therapeutic potential of this chemical class.
Q & A
Q. Basic Research Focus
- Purity Assessment :
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (<1%).
- Melting Point Analysis : Compare observed mp (e.g., 156–160°C for 4-biphenylacetic acid ) to literature values.
- Stability Studies :
- Conduct accelerated degradation tests (40°C/75% RH, 4 weeks) and monitor via FTIR for carbonyl group integrity.
How can researchers optimize reaction conditions to improve yield and selectivity in biphenylacetic acid synthesis?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (catalyst loading, solvent ratio). For example, higher Pd catalyst concentrations (2 mol%) may reduce side-product formation in cross-coupling .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reaction time dynamically.
How should contradictions between crystallographic data and spectroscopic results be resolved?
Q. Advanced Research Focus
- Cross-Validation : If X-ray data (e.g., bond lengths) conflict with NMR-derived conformations, perform DFT calculations (B3LYP/6-31G*) to model electronic environments. Compare computed vs. experimental H shifts (<0.3 ppm deviation acceptable) .
- Twinned Data Refinement : Use SHELXD for challenging crystals, applying twin laws to improve R factors (<5%) .
What computational strategies are effective for predicting the reactivity of 5-chloro-3-biphenylacetic acid in catalytic systems?
Q. Advanced Research Focus
- Molecular Docking : Simulate interactions with enzymatic targets (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .
- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites for functionalization .
How can hygroscopicity or photodegradation challenges be mitigated during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
